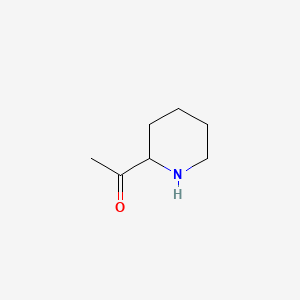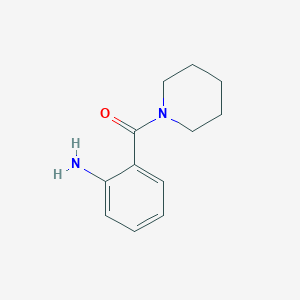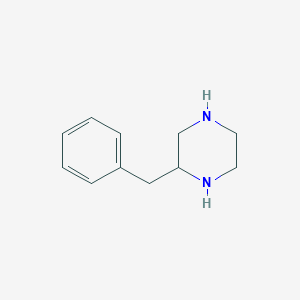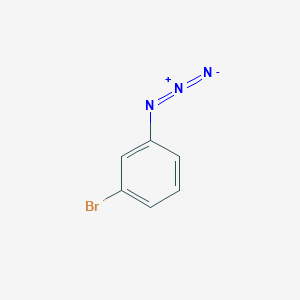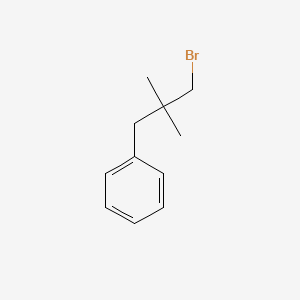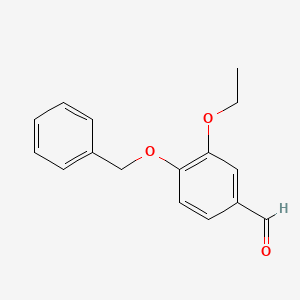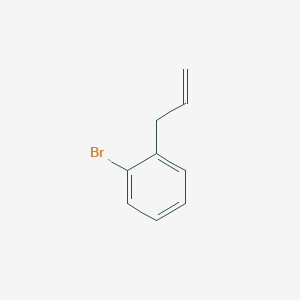
1-Allyl-2-bromobenzene
Overview
Description
1-Allyl-2-bromobenzene, also known as 2-Allylbromobenzene or 2-Bromo-1-allylbenzene, is an organic compound with the molecular formula C9H9Br. It is a brominated derivative of allylbenzene and is characterized by the presence of a bromine atom attached to the benzene ring at the second position and an allyl group at the first position. This compound is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-2-bromobenzene can be synthesized through several methods. One common method involves the bromination of allylbenzene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-2-bromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different substituted benzene derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Annulation Reactions: The compound can undergo annulation with internal alkynes using a hydrazone-palladium catalyst system to produce polysubstituted naphthalene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and primary or secondary amines. Reactions are often carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Reagents include boronic acids or esters, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate (K2CO3). Reactions are conducted in solvents like toluene or tetrahydrofuran (THF) under inert atmosphere.
Annulation Reactions: Reagents include internal alkynes, hydrazone-palladium catalysts, and bases. Reactions are performed in solvents such as dimethylformamide (DMF) at elevated temperatures.
Major Products:
- Substituted benzene derivatives
- Biaryl compounds
- Polysubstituted naphthalene derivatives
Scientific Research Applications
1-Allyl-2-bromobenzene finds applications in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated aromatic compounds.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents and bioactive molecules.
Industry: this compound is employed in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Allyl-2-bromobenzene in chemical reactions involves the reactivity of the bromine atom and the allyl group. The bromine atom can undergo nucleophilic substitution, while the allyl group can participate in various coupling and annulation reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1-Allyl-2-bromobenzene can be compared with other similar compounds such as:
2-Allylphenyl bromide: Similar structure but different substitution pattern.
2-Bromo-1-allylbenzene: Another name for this compound.
o-Allylbromobenzene: Another name for this compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated allylbenzenes. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
1-bromo-2-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYPQDZCDDLKLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341833 | |
| Record name | 1-Allyl-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42918-20-7 | |
| Record name | 1-Allyl-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ALLYL-2-BROMOBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using a hydrazone-palladium catalyst system in the reaction of 1-allyl-2-bromobenzene with internal alkynes?
A1: The hydrazone-palladium catalyst system is crucial for the successful annulation of this compound with internal alkynes [, ]. This specific catalytic system facilitates the formation of a palladium complex with the hydrazone ligand, which then activates the this compound and enables the subsequent reaction with the alkyne. This process ultimately leads to the formation of the desired polysubstituted naphthalene derivatives in good to high yields [].
Q2: What are the potential advantages of this synthetic approach compared to other methods for synthesizing polysubstituted naphthalenes?
A2: While the provided research abstracts don't explicitly compare this method to others, several potential advantages can be inferred. The hydrazone-palladium catalyzed annulation:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



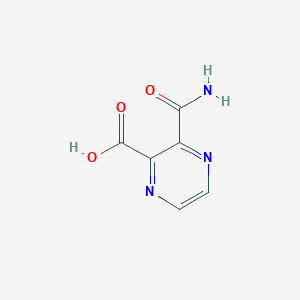
![4-{4-Chloro-6-[(furan-2-ylmethyl)-amino]-[1,3,5]-triazin-2-ylamino}-phenol](/img/structure/B1268316.png)
![Bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B1268319.png)

